(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol
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Overview
Description
(3-Methylene-1-azabicyclo[320]heptan-5-yl)methanol is a bicyclic compound that features a unique structure with a methylene group and an azabicyclo heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated azabicyclo compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the synthetic routes mentioned above suggests potential for industrial application. The reduction of spirocyclic oxetanyl nitriles and palladium-catalyzed reactions are promising for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and reducing agents for the reduction of nitriles . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxygenated derivatives, while reduction can produce simpler bicyclic structures.
Scientific Research Applications
(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Industry: Its scalable synthesis methods make it suitable for industrial applications in producing specialized chemicals.
Mechanism of Action
The mechanism by which (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to mimic certain biological molecules, potentially interacting with enzymes or receptors in a manner similar to naturally occurring compounds .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and have been studied for their properties as saturated isosteres.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids, which display a wide array of biological activities.
Uniqueness
(3-Methylene-1-azabicyclo[320]heptan-5-yl)methanol is unique due to its methylene group and specific bicyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3-methylidene-1-azabicyclo[3.2.0]heptan-5-yl)methanol |
InChI |
InChI=1S/C8H13NO/c1-7-4-8(6-10)2-3-9(8)5-7/h10H,1-6H2 |
InChI Key |
QEPLURQYRMRWSW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(CCN2C1)CO |
Origin of Product |
United States |
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